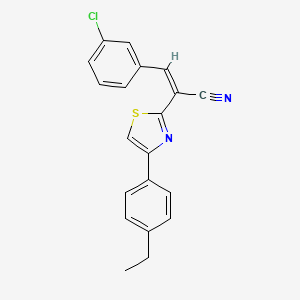

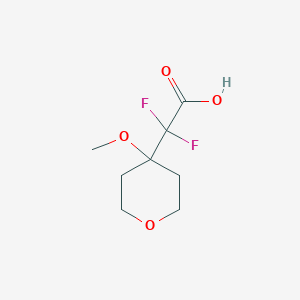

![molecular formula C8H14N2O B2368933 2-Azaspiro[3.4]octane-2-carboxamide CAS No. 1849265-21-9](/img/structure/B2368933.png)

2-Azaspiro[3.4]octane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octane is explained in a paper by Subbiah Ramesh et al . They developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octane-2-carboxamide is complex due to its cyclic nature. The molecule consists of a cyclopentane ring and a four-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

2-Azaspiro[3.4]octane-2-carboxamide has a melting point of 172-175 C and a boiling point of 400.3 C at 760 mmHg. It is soluble in water, acetone, and methanol. The compound has a density of 1.2 g/cm^3.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Azaspiro[3.4]octane-2-carboxamide, focusing on six unique fields:

Pharmaceutical Development

2-Azaspiro[3.4]octane-2-carboxamide has shown potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates. This compound has been explored for its potential to develop new therapeutic agents targeting various diseases, including neurological disorders and cancer .

Neuropharmacology

In neuropharmacology, 2-Azaspiro[3.4]octane-2-carboxamide derivatives have been investigated as M4 receptor agonists. These compounds can modulate the muscarinic acetylcholine receptors, which play a crucial role in the central nervous system. Research has indicated their potential in treating conditions such as schizophrenia, cognitive dysfunction, and hyperkinetic movement disorders .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties. Researchers have synthesized various derivatives of 2-Azaspiro[3.4]octane-2-carboxamide to evaluate their efficacy against bacterial and fungal pathogens. These studies aim to develop new antimicrobial agents that can overcome resistance mechanisms in pathogens .

Chemical Synthesis and Methodology

2-Azaspiro[3.4]octane-2-carboxamide serves as an important intermediate in organic synthesis. Its synthesis involves innovative annulation strategies that can be applied to create complex spirocyclic compounds. These methodologies are valuable for developing new synthetic routes and expanding the chemical space available for drug discovery .

Cancer Research

In cancer research, derivatives of 2-Azaspiro[3.4]octane-2-carboxamide have been explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Ongoing studies aim to optimize these derivatives for better efficacy and reduced toxicity .

Material Science

Beyond biological applications, 2-Azaspiro[3.4]octane-2-carboxamide has potential uses in material science. Its unique structure can be utilized to design novel materials with specific properties, such as enhanced stability and reactivity. These materials can be applied in various fields, including catalysis and nanotechnology .

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

特性

IUPAC Name |

2-azaspiro[3.4]octane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZCEHOQNNVYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CN(C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octane-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

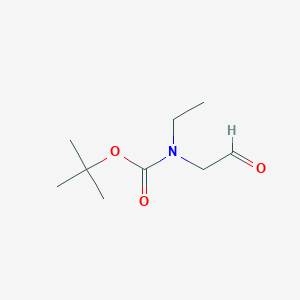

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

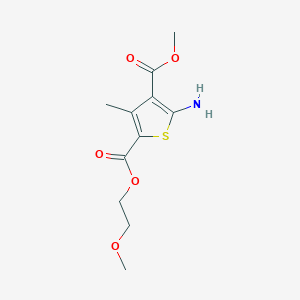

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

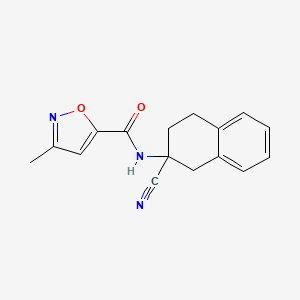

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)

![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)